molecular formula C7H7Br2N B11851950 2-Bromo-6-(bromomethyl)-4-methylpyridine

2-Bromo-6-(bromomethyl)-4-methylpyridine

Cat. No.: B11851950
M. Wt: 264.94 g/mol
InChI Key: LJYUXWMGJLUUMR-UHFFFAOYSA-N
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Description

2-Bromo-6-(bromomethyl)-4-methylpyridine: is an organic compound with the molecular formula C7H7Br2N . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two bromine atoms, one attached to the 2-position and the other to the methyl group at the 6-position of the pyridine ring. The compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(bromomethyl)-4-methylpyridine typically involves the bromination of 4-methylpyridine. One common method includes the following steps:

    Bromination of 4-Methylpyridine: 4-Methylpyridine is treated with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce a bromine atom at the 2-position.

    Bromomethylation: The resulting 2-bromo-4-methylpyridine is then subjected to bromomethylation using formaldehyde and hydrobromic acid (HBr) to introduce the bromomethyl group at the 6-position.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(bromomethyl)-4-methylpyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to remove the bromine atoms using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines.

    Oxidation: Formation of pyridine carboxylic acids or aldehydes.

    Reduction: Formation of dehalogenated pyridines.

Scientific Research Applications

2-Bromo-6-(bromomethyl)-4-methylpyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with antimicrobial or anticancer properties.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(bromomethyl)-4-methylpyridine depends on the specific application. In general, the compound can act as an electrophile due to the presence of bromine atoms, making it reactive towards nucleophiles. The molecular targets and pathways involved vary based on the specific reactions and applications.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-(chloromethyl)-4-methylpyridine: Similar structure but with a chlorine atom instead of a bromine atom at the 6-position.

    2,6-Dibromomethylpyridine: Contains two bromomethyl groups at the 2- and 6-positions.

    2-Bromo-4-methylpyridine: Lacks the bromomethyl group at the 6-position.

Uniqueness

2-Bromo-6-(bromomethyl)-4-methylpyridine is unique due to the presence of both a bromine atom and a bromomethyl group, which provides distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of chemical transformations and applications in various fields.

Properties

Molecular Formula

C7H7Br2N

Molecular Weight

264.94 g/mol

IUPAC Name

2-bromo-6-(bromomethyl)-4-methylpyridine

InChI

InChI=1S/C7H7Br2N/c1-5-2-6(4-8)10-7(9)3-5/h2-3H,4H2,1H3

InChI Key

LJYUXWMGJLUUMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)Br)CBr

Origin of Product

United States

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